RG14620

Description

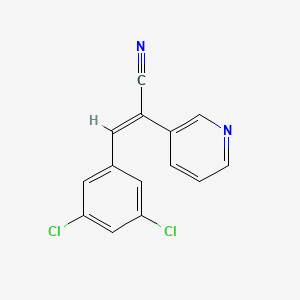

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3,5-dichlorophenyl)-2-pyridin-3-ylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2/c15-13-5-10(6-14(16)7-13)4-12(8-17)11-2-1-3-18-9-11/h1-7,9H/b12-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXIVBJQPBWBHO-QCDXTXTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=CC2=CC(=CC(=C2)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C(=C\C2=CC(=CC(=C2)Cl)Cl)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138989-56-7 | |

| Record name | RG-14620, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138989567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RG-14620, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZL6FH3XRC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

RG14620: A Dual-Mechanism Agent Targeting EGFR and ABCG2-Mediated Multidrug Resistance

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

RG14620, a member of the tyrphostin family of protein kinase inhibitors, exhibits a compelling dual mechanism of action. Primarily identified as an antagonist of the Epidermal Growth Factor Receptor (EGFR), it also functions as a potent and selective modulator of the ATP-binding cassette (ABC) transporter ABCG2, a key contributor to multidrug resistance (MDR) in cancer. This guide provides a comprehensive technical overview of the core mechanisms of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling and experimental pathways. While the clinical development of this compound has been discontinued, its unique pharmacological profile remains of significant interest for the development of novel therapeutic strategies aimed at overcoming chemoresistance.

Core Mechanisms of Action

This compound's pharmacological activity is characterized by two distinct, yet potentially synergistic, mechanisms:

-

1.1. EGFR Antagonism: As a tyrphostin, this compound is designed to inhibit the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR/erbB1). By competing with ATP at the kinase domain, it blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation.

-

1.2. Selective Modulation of ABCG2: this compound potently and selectively modulates the function of the ABCG2 transporter, also known as Breast Cancer Resistance Protein (BCRP). This transporter is an ATP-dependent efflux pump that actively removes a wide range of chemotherapeutic agents from cancer cells, thereby conferring multidrug resistance. This compound has been shown to reverse this resistance by directly interacting with the ABCG2 transporter. Interestingly, it stimulates the ATPase activity of ABCG2, suggesting it may act as a substrate that competitively inhibits the transport of other chemotherapeutic drugs.[1] This action restores the sensitivity of resistant cancer cells to conventional anticancer agents.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound's activity.

Table 1: ABCG2 Modulation by this compound

| Parameter | Value | Cell Line/System | Reference |

| EC50 for ATPase Stimulation | 224 ± 24 nM | ABCG2-overexpressing membrane vesicles | [1] |

| Reversal of Mitoxantrone Resistance | ~47-fold | S1-M1-80 colon cancer cells | |

| Reversal of Topotecan Resistance | ~41-fold | S1-M1-80 colon cancer cells |

Signaling and Experimental Pathways

EGFR Signaling Pathway Inhibition

The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by this compound.

ABCG2-Mediated Drug Efflux and its Inhibition

The diagram below depicts the mechanism of ABCG2-mediated drug efflux and its modulation by this compound.

Detailed Experimental Protocols

EGFR Tyrosine Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for assessing the inhibitory activity of compounds against EGFR tyrosine kinase.

-

Reagents and Materials:

-

Recombinant human EGFR kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP (Adenosine triphosphate), radiolabeled [γ-32P]ATP

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA)

-

Phosphocellulose filter paper

-

Scintillation counter

-

-

Procedure: a. Prepare a reaction mixture containing the kinase buffer, EGFR enzyme, and the peptide substrate. b. Add varying concentrations of this compound (or vehicle control) to the reaction mixture and pre-incubate for a defined period (e.g., 10 minutes at 30°C). c. Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP. d. Allow the reaction to proceed for a specific time (e.g., 10-20 minutes) at 30°C. e. Stop the reaction by spotting the mixture onto phosphocellulose filter paper and immersing it in TCA. f. Wash the filter papers extensively with TCA to remove unincorporated [γ-32P]ATP. g. Measure the radioactivity incorporated into the peptide substrate on the filter paper using a scintillation counter. h. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

ABCG2 ATPase Activity Assay

This assay measures the effect of this compound on the ATP hydrolysis rate of the ABCG2 transporter.[1]

-

Reagents and Materials:

-

Membrane vesicles from cells overexpressing human ABCG2

-

Assay buffer (e.g., Tris-HCl, MgCl2, KCl, ouabain, EGTA, sodium azide)

-

ATP

-

This compound stock solution (in DMSO)

-

Vanadate (a phosphate analog that inhibits P-type ATPases)

-

Reagents for detecting inorganic phosphate (Pi) (e.g., based on the malachite green method)

-

-

Procedure: a. Pre-incubate the ABCG2-containing membrane vesicles with varying concentrations of this compound in the assay buffer at 37°C. b. Initiate the reaction by adding ATP. c. Incubate for a defined period (e.g., 20 minutes) at 37°C. d. Terminate the reaction by adding a stop solution (e.g., sodium dodecyl sulfate). e. Measure the amount of inorganic phosphate released using a colorimetric method (e.g., malachite green). f. To determine the vanadate-sensitive ATPase activity, perform parallel reactions in the presence of vanadate. g. The ABCG2-specific ATPase activity is calculated as the difference between the total and the vanadate-insensitive ATPase activity. h. Plot the stimulation of ATPase activity as a function of this compound concentration to determine the EC50 value.

Reversal of Multidrug Resistance (MTT Assay)

This cell-based assay quantifies the ability of this compound to sensitize multidrug-resistant cancer cells to chemotherapeutic agents.

-

Reagents and Materials:

-

ABCG2-overexpressing multidrug-resistant cell line (e.g., S1-M1-80) and its parental sensitive cell line (e.g., S1)

-

Cell culture medium and supplements

-

Chemotherapeutic agent (ABCG2 substrate, e.g., mitoxantrone or topotecan)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

-

-

Procedure: a. Seed the sensitive and resistant cells in 96-well plates and allow them to attach overnight. b. Treat the cells with a range of concentrations of the chemotherapeutic agent, both in the absence and presence of a fixed, non-toxic concentration of this compound. c. Incubate the cells for a specified period (e.g., 72 hours). d. Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells. e. Add the solubilization buffer to dissolve the formazan crystals. f. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. g. Calculate the cell viability as a percentage of the untreated control and determine the IC50 of the chemotherapeutic agent under each condition. h. The fold-reversal factor is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of this compound.

Conclusion

This compound is a fascinating molecule with a dual mechanism of action that targets both a key driver of oncogenesis, EGFR, and a critical mechanism of chemotherapy failure, ABCG2-mediated multidrug resistance. The in-depth understanding of its pharmacology, as outlined in this guide, provides a valuable framework for the rational design of future anticancer agents. Specifically, the concept of combining EGFR inhibition with the reversal of multidrug resistance in a single molecule holds significant promise for improving therapeutic outcomes in a variety of malignancies. Further research into compounds with similar dual-action profiles is warranted.

References

An In-depth Technical Guide to the Synthesis and Purification of RG14620

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of RG14620, an epidermal growth factor receptor (EGFR) inhibitor. The information is curated for professionals in drug development and chemical research, offering detailed experimental protocols, data presentation in structured tables, and visualizations of the relevant biological pathway and synthesis workflow.

Introduction

This compound, identified as the tyrphostin (E)-3-(3,5-dichlorophenyl)-2-pyridin-3-ylprop-2-enenitrile, is a potent inhibitor of the epidermal growth factor receptor (EGFR).[1] Its chemical formula is C₁₄H₈Cl₂N₂ with a molecular weight of 275.13 g/mol and a CAS number of 136831-49-7. This compound has been investigated for its potential in cancer therapy due to its ability to interfere with the EGFR signaling pathway, which is often dysregulated in various malignancies.[1] This guide will detail the chemical synthesis and purification of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through a Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group. In the case of this compound, the reactants are 3,5-dichlorobenzaldehyde and 3-pyridineacetonitrile.

Experimental Protocol: Knoevenagel Condensation for this compound Synthesis

While a specific, detailed protocol for the synthesis of this compound is not widely available in public literature, a representative procedure based on established Knoevenagel condensation methods for similar compounds is provided below. Researchers should consider this a starting point for optimization.

Materials:

-

3,5-Dichlorobenzaldehyde

-

3-Pyridineacetonitrile

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Hydrochloric acid (for neutralization)

-

Sodium sulfate (drying agent)

-

Silica gel (for chromatography)

-

Hexane and Ethyl Acetate (chromatography eluents)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dichlorobenzaldehyde (1.0 equivalent) in ethanol.

-

Addition of Reactants: To the stirred solution, add 3-pyridineacetonitrile (1.0-1.2 equivalents).

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., reflux) for a period of 2 to 24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a dilute aqueous acid solution (e.g., 1M HCl) to remove the piperidine catalyst, followed by a wash with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound via Knoevenagel condensation.

Purification of this compound

Purification of the crude this compound product is essential to remove unreacted starting materials, by-products, and the catalyst. The primary methods for purification are column chromatography and recrystallization.

Experimental Protocol: Purification

1. Column Chromatography:

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A mixture of non-polar and polar solvents, such as hexane and ethyl acetate. The ratio should be optimized using TLC to achieve good separation (e.g., starting with a 9:1 hexane:ethyl acetate mixture and gradually increasing the polarity).

-

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase and pack it into a chromatography column.

-

Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

-

2. Recrystallization:

-

Solvent Selection: An ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents include ethanol, isopropanol, or mixtures of solvents like dichloromethane/hexane.

-

Procedure:

-

Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

-

If there are insoluble impurities, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

-

Data Presentation

The following tables summarize the key chemical and physical properties of this compound, along with typical parameters for its synthesis and purification.

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | (E)-3-(3,5-dichlorophenyl)-2-pyridin-3-ylprop-2-enenitrile |

| Synonyms | Tyrphostin RG 14620 |

| CAS Number | 136831-49-7 |

| Molecular Formula | C₁₄H₈Cl₂N₂ |

| Molecular Weight | 275.13 g/mol |

Table 2: Synthesis and Purification Parameters (Representative)

| Parameter | Value |

| Synthesis | |

| Reaction Type | Knoevenagel Condensation |

| Reactants | 3,5-Dichlorobenzaldehyde, 3-Pyridineacetonitrile |

| Catalyst | Piperidine |

| Solvent | Ethanol |

| Reaction Temperature | Room Temperature to Reflux |

| Reaction Time | 2 - 24 hours |

| Purification | |

| Method 1 | Column Chromatography (Silica Gel) |

| Eluent System (Typical) | Hexane:Ethyl Acetate gradient |

| Method 2 | Recrystallization |

| Recrystallization Solvent (Typical) | Ethanol or Isopropanol |

| Expected Purity | >98% |

EGFR Signaling Pathway

This compound functions by inhibiting the tyrosine kinase activity of the Epidermal Growth factor Receptor (EGFR). The EGFR signaling pathway is a complex cascade of molecular events that regulate cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers.

EGFR Signaling Pathway Diagram

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and purification of this compound, a significant EGFR inhibitor. The provided protocols and diagrams are intended to aid researchers and drug development professionals in their work with this compound. Further optimization of the described methods may be necessary to achieve desired yields and purity levels for specific applications.

References

RG14620 discovery and development history

Potential Therapeutic Targets of RG14620: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential therapeutic targets of RG14620, a tyrphostin derivative with demonstrated activity as both an Epidermal Growth Factor Receptor (EGFR) antagonist and a modulator of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to support further research and drug development efforts.

Core Therapeutic Targets

This compound has been identified to interact with two primary molecular targets, making it a compound of interest for cancer therapy, particularly in the context of multidrug resistance.

-

Epidermal Growth Factor Receptor (EGFR): this compound acts as an antagonist to EGFR, a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancer types. The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. By inhibiting EGFR, this compound can disrupt these oncogenic signaling cascades.

-

ATP-binding Cassette Subfamily G Member 2 (ABCG2): this compound is a potent and selective modulator of ABCG2, a transporter protein that contributes to multidrug resistance in cancer by actively effluxing chemotherapeutic agents from cancer cells. This compound has been shown to reverse ABCG2-mediated multidrug resistance, thereby potentially resensitizing cancer cells to conventional chemotherapy.[1]

Quantitative Data: In Vitro Efficacy of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its cytotoxic potential and its ability to overcome drug resistance.

| Cell Line | Parental/Resistant | Overexpressed Transporter | IC50 of this compound (µM) |

| HEK293/pcDNA3.1 | Parental | - | 12.5 ± 1.8 |

| HEK293/ABCG2-482-R5 | Resistant | ABCG2 | 13.2 ± 2.1 |

| S1 | Parental | - | 8.7 ± 1.3 |

| S1-M1-80 | Resistant | ABCG2 | 9.5 ± 1.5 |

| H460 | Parental | - | 7.9 ± 1.1 |

| H460-MX20 | Resistant | ABCG2 | 8.3 ± 1.2 |

| 8226 | Parental | - | 10.1 ± 1.9 |

| 8226/MR20 | Resistant | ABCB1 | 11.2 ± 2.3 |

| KB-3-1 | Parental | - | 9.8 ± 1.7 |

| KB-C1 | Resistant | ABCB1 | 10.5 ± 2.0 |

Signaling Pathways and Mechanism of Action

This compound's therapeutic potential stems from its dual action on EGFR signaling and ABCG2-mediated drug efflux. The following diagrams illustrate these interconnected pathways.

Research suggests that EGFR signaling, through the PI3K/Akt pathway, can regulate the expression and function of ABCG2. By inhibiting EGFR, this compound may not only directly impact cancer cell proliferation but also downregulate ABCG2, further contributing to the reversal of multidrug resistance.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Chemosensitivity Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell lines (e.g., H460, S1)

-

96-well plates

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at various concentrations for 24-48 hours.

-

Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

ABCG2 ATPase Activity Assay

This assay measures the effect of this compound on the ATP hydrolysis activity of the ABCG2 transporter.

Materials:

-

Membrane vesicles from cells overexpressing ABCG2

-

Assay buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA-Tris, 1 mM dithiothreitol, 2 mM ouabain)

-

This compound

-

ATP

-

Sodium orthovanadate (vanadate)

-

Reagents for detecting inorganic phosphate (Pi) (e.g., ammonium molybdate, ascorbic acid)

-

Microplate reader

Procedure:

-

Pre-warm all reagents to 37°C.

-

In a 96-well plate, add 40 µL of assay buffer containing membrane vesicles (5-10 µg of protein).

-

Add 10 µL of this compound at various concentrations. Include a control with a known ABCG2 substrate (e.g., sulfasalazine) and a negative control with buffer.

-

To determine the vanadate-sensitive ATPase activity, prepare a parallel set of reactions containing 1 mM vanadate.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Start the reaction by adding 10 µL of 12.5 mM MgATP.

-

Incubate at 37°C for 20 minutes.

-

Stop the reaction by adding 100 µL of 5% SDS solution.

-

Add 150 µL of the phosphate detection reagent and incubate at room temperature for 20 minutes.

-

Measure the absorbance at 800 nm.

-

Calculate the vanadate-sensitive ATPase activity by subtracting the absorbance of the vanadate-containing samples from the corresponding samples without vanadate.

Photoaffinity Labeling of ABCG2

This experiment determines if this compound directly interacts with the substrate-binding site of ABCG2.

Materials:

-

Crude membranes from cells overexpressing ABCG2

-

[¹²⁵I]Iodoarylazidoprazosin ([¹²⁵I]IAAP)

-

This compound

-

UV cross-linking apparatus (365 nm)

-

Buffer for immunoprecipitation (RIPA buffer)

-

Anti-ABCG2 antibody (e.g., BXP-21)

-

Protein A/G-agarose beads

-

SDS-PAGE reagents and equipment

-

Phosphorimager

Procedure:

-

Incubate crude membranes (50 µg) with various concentrations of this compound in a suitable buffer for 5 minutes at room temperature.

-

Add [¹²⁵I]IAAP (e.g., 3-6 nM) and incubate for another 5 minutes in the dark.

-

Expose the samples to UV light (365 nm) for 10 minutes on ice to induce cross-linking.

-

Solubilize the membranes and immunoprecipitate ABCG2 using an anti-ABCG2 antibody and protein A/G-agarose beads.

-

Wash the beads and elute the protein complex.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Analyze the radiolabeled ABCG2 band using a phosphorimager to quantify the inhibition of [¹²⁵I]IAAP binding by this compound.

Conclusion

This compound presents a compelling dual-targeting strategy for cancer therapy. Its ability to inhibit the pro-proliferative EGFR signaling pathway while simultaneously reversing ABCG2-mediated multidrug resistance positions it as a promising candidate for further preclinical and clinical investigation. The experimental protocols and pathway analyses provided in this guide offer a foundational framework for researchers to explore the full therapeutic potential of this compound and similar compounds.

References

In Vitro and In Vivo Efficacy of RG14620: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RG14620, a tyrphostin derivative, is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document provides a comprehensive technical overview of the reported in vitro and in vivo effects of this compound. The primary mechanism of action for this compound is the antagonism of the EGFR signaling pathway, leading to the inhibition of cancer cell proliferation and tumor growth. A significant area of investigation has been its ability to reverse multidrug resistance (MDR) in cancer cells, specifically through the modulation of the ATP-binding cassette (ABC) transporter ABCG2. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and development of this compound.

In Vitro Effects of this compound

Inhibition of EGFR Kinase Activity and Cell Proliferation

This compound demonstrates direct inhibitory effects on the enzymatic activity of EGFR and the proliferation of cancer cell lines that are dependent on EGFR signaling.

Table 1: In Vitro Inhibition of EGFR Kinase and Cell Proliferation by this compound

| Assay Type | Cell Line/System | Endpoint | Result |

| EGFR Kinase Inhibition | HT-22 Cells | IC50 | 3 µM |

| EGFR-associated Tyrosine Kinase Inhibition | - | IC50 | 7 µM |

| Cell Proliferation | EGF-stimulated cancer cells | - | Inhibition of proliferation |

| Cell Proliferation | Endometrial Cancer Cells (HEC-1A, Ishikawa) | IC50 | Dependent on PTEN status |

Reversal of ABCG2-Mediated Multidrug Resistance

A key finding for this compound is its ability to resensitize multidrug-resistant cancer cells to chemotherapeutic agents by inhibiting the ABCG2 transporter.

Table 2: In Vitro Reversal of Multidrug Resistance by this compound

| Cell Line | Chemotherapeutic Agent | This compound Concentration | Fold-Reversal of Resistance |

| S1-M1-80 (Colon Cancer) | Topotecan | 2 µM | ~41-fold |

| S1-M1-80 (Colon Cancer) | Mitoxantrone | 2 µM | ~47-fold |

| H460-MX20 (Lung Cancer) | Topotecan | 2 µM | ~6-fold |

| H460-MX20 (Lung Cancer) | Mitoxantrone | 2 µM | ~7-fold |

In Vivo Effects of this compound

Antitumor Activity

In preclinical animal models, this compound has been shown to suppress the growth of tumors.

Pharmacokinetics

The disposition of this compound has been characterized in rats and rabbits, providing insights into its absorption, distribution, metabolism, and excretion.

Table 3: Pharmacokinetic Parameters of this compound in Rats and Rabbits (Intravenous Administration, 2.5 mg/kg)

| Species | Initial Plasma Concentration (5-min) | Major Route of Excretion |

| Rat | ~1700 ng-eq/ml | Fecal |

| Rabbit | ~1700 ng-eq/ml | Urinary and Fecal (similar extent) |

Table 4: Pharmacokinetic Parameters of this compound in Rats and Rabbits (Dermal Application, 50 mg/kg)

| Species | Time to Maximum Plasma Concentration (Tmax) | Maximum Plasma Concentration (Cmax) | Percutaneous Absorption (96 hr) |

| Rat | 12 hr | ~160 ng-eq/ml | 12.0% |

| Rabbit | 24 hr | ~90 ng-eq/ml | 2.0% |

Signaling Pathways and Mechanisms of Action

EGFR Signaling Pathway Inhibition

This compound acts as an antagonist at the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling cascades, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. This inhibition ultimately leads to reduced cell proliferation and survival.

Mechanism of Reversing ABCG2-Mediated Multidrug Resistance

This compound directly interacts with the ABCG2 transporter. It is believed to competitively inhibit the binding of chemotherapeutic drugs to the transporter, thereby preventing their efflux from the cancer cell. This leads to an increased intracellular concentration of the anticancer drugs, restoring their cytotoxic efficacy.

Experimental Protocols

In Vitro Cell Proliferation (MTT) Assay

This protocol outlines a general procedure for determining the IC50 of this compound on cancer cell lines.

-

Cell Seeding:

-

Culture cancer cells (e.g., A549, HEC-1A) in appropriate media until they reach 80-90% confluency.

-

Trypsinize and resuspend the cells in fresh media.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in culture media to achieve the desired final concentrations.

-

Remove the media from the wells and add 100 µL of the media containing the different concentrations of this compound. Include a vehicle control (media with DMSO).

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

-

Incubate for an additional 12-18 hours.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

-

In Vivo Tumor Xenograft Study

This is a generalized protocol for evaluating the antitumor efficacy of this compound in a nude mouse model.

-

Animal Model:

-

Use immunodeficient mice (e.g., athymic nude mice), 4-6 weeks old.

-

-

Tumor Cell Implantation:

-

Culture a human cancer cell line (e.g., A431, a high EGFR-expressing line) to 80-90% confluency.

-

Harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1-5 x 10^7 cells/mL.

-

Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.

-

-

Treatment Protocol:

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Prepare this compound in a suitable vehicle for administration (e.g., intraperitoneal injection).

-

Administer this compound at a predetermined dose and schedule. The control group should receive the vehicle only.

-

-

Tumor Measurement and Data Analysis:

-

Measure tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

-

Compare the tumor growth rates between the treated and control groups to determine the efficacy of this compound.

-

ABCG2 ATPase Activity Assay

This protocol describes a method to assess the effect of this compound on the ATPase activity of the ABCG2 transporter.

-

Membrane Vesicle Preparation:

-

Use membrane vesicles prepared from Sf9 cells overexpressing human ABCG2.

-

-

Assay Reaction:

-

In a 96-well plate, combine the membrane vesicles with assay buffer containing ATP and magnesium.

-

Add various concentrations of this compound. Include a positive control (a known ABCG2 substrate like prazosin) and a negative control (no compound).

-

Incubate the reaction at 37°C for a specified time (e.g., 20 minutes).

-

-

Phosphate Detection:

-

Stop the reaction by adding a solution to halt ATP hydrolysis.

-

Measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., a malachite green-based assay).

-

-

Data Analysis:

-

Subtract the amount of Pi released in the absence of the transporter (basal ATPase activity) to determine the ABCG2-specific ATPase activity.

-

Plot the ATPase activity against the concentration of this compound to determine its effect (stimulation or inhibition).

-

Conclusion

This compound is a promising EGFR inhibitor with demonstrated in vitro and in vivo activity against cancer cells. Its dual mechanism of inhibiting EGFR-driven proliferation and overcoming ABCG2-mediated multidrug resistance makes it a compound of significant interest for further investigation. The data and protocols presented in this guide provide a foundation for researchers to design and conduct further studies to fully elucidate the therapeutic potential of this compound.

RG14620 safety and toxicity profile

An in-depth analysis of the safety and toxicity profile of a compound requires specific and verifiable data from preclinical and clinical studies. At present, there is no publicly available information regarding a compound designated as "RG14620" in scientific literature or clinical trial databases.

This lack of data prevents the creation of a detailed technical guide as requested. Key components of such a guide, including quantitative safety and toxicity data, experimental protocols, and associated signaling pathways, are contingent on the availability of research findings.

It is possible that "this compound" may be an internal development code that has not yet been publicly disclosed, a misidentification of another compound, or a new entity for which data has not yet been published.

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is recommended to:

-

Verify the compound identifier: Double-check the spelling and designation of the compound.

-

Consult internal documentation: If working within an organization that develops compounds, refer to internal databases and reports.

-

Search for alternative names: Compounds are often referred to by different names throughout their development lifecycle, including chemical names, other internal codes, or eventual generic names.

Without further clarification or an alternative, accurate identifier for the compound of interest, a comprehensive safety and toxicity profile cannot be provided.

Technical Guide: Assessment of RG14620 Solubility and Stability

Disclaimer: Publicly available, specific quantitative data on the solubility and stability of the compound identified as RG14620 (α-[(3,5-dichlorophenyl)methylene]-3-pyridineacetonitrile, CAS number: 136831-49-7) is limited. This guide therefore provides a comprehensive overview of the standard experimental protocols and data presentation formats used in the pharmaceutical industry to characterize such properties for a novel chemical entity. The methodologies and data tables presented herein are illustrative and based on general guidelines for drug development.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. It is typically assessed in a variety of aqueous and organic solvents relevant to the drug development process.

Experimental Protocol: Kinetic and Thermodynamic Solubility

Objective: To determine the solubility of this compound in various media.

Methodology:

-

Kinetic Solubility (High-Throughput Screening):

-

A concentrated stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

-

A small aliquot of the DMSO stock is added to a larger volume of the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

The solution is shaken for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).

-

The resulting solution is filtered to remove any precipitated compound.

-

The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Thermodynamic Solubility (Shake-Flask Method):

-

An excess amount of solid this compound is added to a known volume of the solvent of interest.

-

The suspension is agitated in a sealed container at a constant temperature until equilibrium is reached (typically 24-72 hours).

-

The suspension is then filtered to remove undissolved solids.

-

The concentration of the dissolved compound in the filtrate is quantified by a validated analytical method (e.g., HPLC-UV).

-

Data Presentation: Solubility Data for this compound (Illustrative)

| Solvent/Medium | Temperature (°C) | pH | Solubility (µg/mL) | Method |

| Phosphate-Buffered Saline | 25 | 7.4 | < 1 | Kinetic |

| Simulated Gastric Fluid | 37 | 1.2 | 5 | Thermodynamic |

| Simulated Intestinal Fluid | 37 | 6.8 | < 1 | Thermodynamic |

| 0.1 N HCl | 25 | 1.0 | 8 | Thermodynamic |

| Water | 25 | ~7.0 | < 0.5 | Thermodynamic |

| Ethanol | 25 | N/A | 500 | Thermodynamic |

| DMSO | 25 | N/A | > 10,000 | Thermodynamic |

Stability Assessment

Stability testing is essential to determine the shelf-life of a drug substance and to identify potential degradation products. These studies are conducted under various environmental conditions.

Experimental Protocol: Forced Degradation and Long-Term Stability

Objective: To evaluate the stability of this compound under various stress conditions and to determine its degradation profile.

Methodology:

-

Forced Degradation (Stress Testing):

-

Solutions of this compound are exposed to harsh conditions to accelerate degradation. This includes:

-

Acidic Conditions: 0.1 N HCl at 60°C for 24 hours.

-

Basic Conditions: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Conditions: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress: Solid compound heated at 80°C for 48 hours.

-

Photostability: Solid compound and solution exposed to light (ICH Q1B guidelines).

-

-

Samples are analyzed at various time points by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

-

-

Long-Term Stability (ICH Guidelines):

-

Solid this compound is stored in controlled environmental chambers under conditions recommended by the International Council for Harmonisation (ICH).

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 3, 6 months for accelerated) and analyzed for purity, appearance, and degradation products.

-

Data Presentation: Stability of this compound Under Forced Degradation (Illustrative)

| Stress Condition | Duration | Temperature (°C) | % this compound Remaining | Major Degradants (% Peak Area) |

| 0.1 N HCl | 24 hours | 60 | 85.2 | RRT 0.85 (5.1%), RRT 1.12 (8.7%) |

| 0.1 N NaOH | 24 hours | 60 | 45.7 | RRT 0.72 (23.4%), RRT 0.91 (30.1%) |

| 3% H₂O₂ | 24 hours | 25 | 92.1 | RRT 1.05 (N-oxide, 6.8%) |

| Heat (Solid) | 48 hours | 80 | 99.5 | Not significant |

| Light (Solid) | 10 days | 25 | 98.9 | Not significant |

*RRT = Relative Retention Time

Visualizations

Experimental Workflow Diagrams

Caption: General workflows for determining solubility and stability.

Signaling Pathway (Hypothetical)

As the biological target of this compound is not publicly known, a specific signaling pathway cannot be provided. The following diagram illustrates a generic kinase signaling pathway that is often a target in drug development.

Caption: Hypothetical inhibition of a kinase signaling pathway.

An In-depth Technical Guide to Ginsenoside Rg1 for Research Applications

Disclaimer: The compound "RG14620" does not correspond to a publicly documented research chemical. Initial searches yielded no specific substance with this identifier. However, given the nature of the query and search results pointing towards related compounds, this guide focuses on Ginsenoside Rg1 , a well-researched saponin from Panax ginseng that is often investigated for its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals.

Overview of Ginsenoside Rg1

Ginsenoside Rg1 is a protopanaxatriol-type ginsenoside, one of the primary active compounds found in ginseng.[1] It is recognized for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and cardioprotective effects.[2] Its mechanism of action is complex, involving the modulation of multiple cellular signaling pathways. This guide will focus on two of its key signaling cascades: the PI3K/Akt pathway and the non-genomic estrogen receptor (ER) signaling pathway.

Sourcing Ginsenoside Rg1 for Research

Ginsenoside Rg1 for research purposes is available from several commercial suppliers. Purity is a critical factor for experimental reproducibility and is typically assessed by HPLC. Researchers should always request a Certificate of Analysis (CoA) from the supplier.

Table 1: Potential Suppliers of Ginsenoside Rg1 for Research

| Supplier | Purity | Notes |

| MedChemExpress | >99% (HPLC) | Sold for research use only. |

| Cayman Chemical | ≥95% | Provided with product insert and SDS. |

| AdooQ Bioscience | >99% (HPLC) | Marketed for cancer research and epigenetic studies. |

| APExBIO | High-quality | Focus on neuroprotective, cognitive, and metabolic research applications. |

| MP Biomedicals | - | For research or further manufacturing use only. |

| Biosynth | High-quality | For pharmaceutical testing. |

Core Signaling Pathways and Mechanisms of Action

Ginsenoside Rg1 exerts its effects through multiple signaling pathways. Below are detailed descriptions of two prominent pathways.

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and metabolism. Ginsenoside Rg1 has been shown to activate this pathway, leading to downstream effects such as the inhibition of apoptosis and the promotion of cell survival.[3] In endothelial cells, this activation is linked to the production of nitric oxide (NO).[4]

Estrogen Receptor (ER) Signaling Pathway

Ginsenoside Rg1 is considered a phytoestrogen that can elicit estrogen-like effects without directly binding to the estrogen receptor. It activates ERα through a ligand-independent mechanism, inducing the formation of a membrane-associated signaling complex. This leads to the activation of downstream kinases like c-Src and the MAPK/ERK pathway.[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for studying the effects of Ginsenoside Rg1.

Western Blot for Protein Phosphorylation (e.g., p-Akt)

This protocol is a composite based on methodologies used to assess Rg1-induced phosphorylation of Akt in C2C12 myotubes and other cell lines.

4.1.1 Cell Culture and Treatment

-

Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

-

For starvation experiments, replace the medium with serum-free basal medium for 12-24 hours.

-

Treat differentiated C2C12 cells with Ginsenoside Rg1 at desired concentrations (e.g., 10 µM) for various time points (e.g., 0, 5, 10, 30, 60 minutes). For inhibitor studies, pre-treat cells with an inhibitor like LY294002 (a PI3K inhibitor) for 30-60 minutes before adding Rg1.

4.1.2 Protein Extraction and Quantification

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

Determine protein concentration using a BCA protein assay kit.

4.1.3 SDS-PAGE and Immunoblotting

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt (typically at 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.

-

Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal.

Table 2: Quantitative Western Blot Data for Rg1-Induced Akt Phosphorylation

| Treatment Group | p-Akt/t-Akt Ratio (Fold Change vs. Control) | Reference |

| Control (Serum-free) | 1.0 | |

| Rg1 (10 µM, 60 min) | ~2.5 | |

| Rg1 + LY294002 (PI3K Inhibitor) | ~1.2 |

Note: Values are representative and may vary based on experimental conditions.

Nitric Oxide (NO) Production Assay

This protocol is based on the Griess reaction method used to measure nitrite, a stable metabolite of NO, in the culture supernatant of Human Umbilical Vein Endothelial Cells (HUVECs).

4.2.1 Cell Culture and Supernatant Collection

-

Culture HUVECs in endothelial cell growth medium.

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with Ginsenoside Rg1 at various concentrations for the desired time.

-

After incubation, carefully collect 50 µL of the culture supernatant from each well for analysis.

4.2.2 Griess Reaction

-

In a new 96-well plate, add 50 µL of the collected cell culture supernatant.

-

Add 50 µL of Griess Reagent I (e.g., sulfanilamide solution) to each well.

-

Add 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine solution) to each well.

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

Table 3: Representative Data for Rg1-Induced NO Production

| Treatment Group | Nitrite Concentration (µM) | Reference |

| Control | Baseline | |

| Rg1-treated | Increased | |

| Rg1 + PI3K Inhibitor | Attenuated Increase |

Note: Specific quantitative values will depend on the cell type and experimental conditions.

Logical Workflow for Investigating Rg1's Mechanism

The following diagram illustrates a typical experimental workflow to elucidate the signaling pathways activated by Ginsenoside Rg1.

References

- 1. Ginsenoside Rg1 prevents starvation-induced muscle protein degradation via regulation of AKT/mTOR/FoxO signaling in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ginsenoside Rg1 modulates PI3K/AKT pathway for enhanced osteogenesis via GPER - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ginsenoside Rg1 attenuates the inflammation and oxidative stress induced by diabetic nephropathy through regulating the PI3K/AKT/FOXO3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling pathway of ginsenoside-Rg1 leading to nitric oxide production in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ginsenoside Rg1 activates ligand-independent estrogenic effects via rapid estrogen receptor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

RG14620: A Technical Whitepaper on its Mechanism of Action, Experimental Protocols, and Intellectual Property Status

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG14620 is a tyrphostin-class small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). Initially investigated for topical treatment of psoriasis, its primary research focus has since shifted to its potential as a chemosensitizing agent in cancer therapy. Specifically, this compound has been shown to reverse multidrug resistance (MDR) mediated by the ATP-binding cassette (ABC) transporter ABCG2. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its signaling pathways, detailed experimental protocols, and an analysis of its intellectual property status. The global research and development status of this compound is currently listed as discontinued.

Mechanism of Action

This compound exerts its biological effects through two primary mechanisms: inhibition of the EGFR signaling pathway and modulation of the ABCG2 multidrug transporter.

EGFR Signaling Pathway Inhibition

As a tyrphostin, this compound competitively inhibits the tyrosine kinase domain of EGFR, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades. The EGFR pathway plays a crucial role in cell proliferation, survival, and differentiation. Its overactivation is a hallmark of many cancers. By blocking this pathway, this compound can inhibit the growth of cancer cells that are dependent on EGFR signaling.

The key signaling cascades affected by this compound's inhibition of EGFR include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are central to cancer cell proliferation and survival.

Modulation of ABCG2-Mediated Multidrug Resistance

A significant aspect of this compound's activity is its ability to reverse multidrug resistance in cancer cells. This is primarily achieved through its interaction with the ABCG2 transporter, a protein that actively pumps a wide range of chemotherapy drugs out of cancer cells, thereby reducing their efficacy. This compound has been shown to be a potent and selective modulator of ABCG2.[1] It directly interacts with the transporter, inhibiting its drug efflux function. This inhibition restores the sensitivity of resistant cancer cells to chemotherapeutic agents.[1]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

| Parameter | Cell Line | Value | Reference |

| IC50 (EGFR Inhibition) | HER 14 | 3 µM | [2] |

| IC50 (DNA Synthesis) | HER 14 | 1 µM | [2] |

| IC50 (Colony Formation) | HER 14 | 3 µM | [2] |

| EC50 (ABCG2 ATPase Stimulation) | - | 224 ± 24 nM |

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the evaluation of this compound.

Cell Viability and Cytotoxicity Assays

-

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

-

Method:

-

Cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

The cells are then treated with varying concentrations of this compound, chemotherapeutic agents, or a combination thereof for a specified duration (e.g., 72 hours).

-

Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability kit.

-

The absorbance is measured using a microplate reader, and the results are expressed as a percentage of the viability of untreated control cells.

-

IC50 values are calculated from the dose-response curves.

-

ABCG2 ATPase Activity Assay

-

Objective: To determine if this compound interacts with the ABCG2 transporter by measuring its effect on ATP hydrolysis.

-

Method:

-

Membrane vesicles from cells overexpressing ABCG2 are prepared.

-

The vesicles are incubated with varying concentrations of this compound in the presence of ATP.

-

The reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a colorimetric assay (e.g., vanadate-sensitive ATPase assay).

-

The ATPase activity is plotted against the concentration of this compound to determine the EC50 value.

-

Western Blot Analysis

-

Objective: To assess the effect of this compound on the phosphorylation status of EGFR and downstream signaling proteins.

-

Method:

-

Cells are treated with this compound for a specified time.

-

Cell lysates are prepared, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of EGFR, AKT, and ERK.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Intellectual Property Status

A comprehensive search for active patents specifically claiming the this compound compound did not yield any currently active patents. The development of this compound was initiated by Rhone-Poulenc Rorer, Inc., and its development status is now listed as "Discontinued". This suggests that any primary patents covering the molecule have likely expired.

While there are numerous patents related to EGFR inhibitors and ABCG2 modulators in general, the intellectual property landscape for this compound itself appears to be open. This is common for compounds that were developed some time ago and for which clinical development was not pursued to completion. Researchers interested in working with this compound should, however, conduct a thorough freedom-to-operate analysis for their specific application and jurisdiction.

Conclusion

This compound is a dual-action molecule with well-characterized inhibitory effects on the EGFR signaling pathway and the ABCG2 multidrug transporter. The available preclinical data provide a strong rationale for its investigation as a chemosensitizing agent in cancers that overexpress ABCG2. While its clinical development has been discontinued, the detailed understanding of its mechanism of action and the open intellectual property landscape may present new opportunities for academic research and potentially for repositioning or as a tool compound in drug discovery. The experimental protocols detailed herein provide a foundation for further investigation into the therapeutic potential of this compound.

References

Methodological & Application

RG14620 Experimental Protocol for Cell Culture: Application Notes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of RG14620, a tyrphostin family epidermal growth factor receptor (EGFR) inhibitor, in cell culture experiments. The protocols outlined below are intended as a starting point and may require optimization for specific cell lines and experimental questions.

Introduction

This compound is a potent inhibitor of the EGFR tyrosine kinase, a key regulator of cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a common feature in various cancers, making it a critical target for therapeutic development. This compound has also been shown to reverse multidrug resistance mediated by the ATP-binding cassette transporter G2 (ABCG2), highlighting its potential in combination therapies.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound's biological activity in cell culture.

| Parameter | Cell Line | Value | Reference |

| IC50 (Colony Formation) | HER14 | 3 µM | [1] |

| IC50 (DNA Synthesis) | HER14 | 1 pM | [1] |

| IC50 (Cell Viability, 48h) | HEC-1A | 28.0 ± 3.3 µmol/L | [2] |

| IC50 (Cell Viability, 48h) | Ishikawa | 139.5 ± 19.2 µmol/L | [2] |

Signaling Pathways

This compound primarily targets the EGFR signaling pathway. It also interacts with the ABCG2 transporter, affecting multidrug resistance.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound in cell culture.

Cell Culture and Maintenance

-

Cell Lines: HEC-1A and Ishikawa (endometrial cancer cell lines) are examples of cell lines used in studies with this compound.[2] Other cell lines overexpressing EGFR or ABCG2 may also be suitable.

-

Culture Medium: Use the recommended medium for your specific cell line, typically supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For example, HEC-1A and Ishikawa cells can be cultured in DMEM.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture: Passage cells upon reaching 80-90% confluency according to standard cell culture protocols.

This compound Stock Solution Preparation

-

Solubility: this compound is soluble in DMSO.

-

Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.

-

Storage: Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.

Protocol for Determining IC50 (Cell Viability Assay)

This protocol utilizes the MTT or MTS assay to determine the half-maximal inhibitory concentration (IC50) of this compound.

-

Materials:

-

Selected cancer cell line

-

Complete culture medium

-

This compound stock solution

-

Sterile 96-well plates

-

MTT or MTS reagent

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium. Allow cells to adhere for 24 hours.

-

Compound Dilution: Prepare a serial dilution of this compound in complete culture medium from the stock solution. A common starting range is 0.1 µM to 150 µM. Include a vehicle control (DMSO only) at the same final concentration as the highest this compound concentration.

-

Treatment: Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

Viability Measurement: Add the MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

-

Protocol for Apoptosis Analysis by Flow Cytometry

This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis.

-

Materials:

-

Selected cancer cell line

-

Complete culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC and PI staining kit

-

Flow cytometer

-

-

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.

-

Treatment: Treat the cells with this compound at the desired concentration (e.g., IC50 or 15 µmol/L) for 24 to 48 hours. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS and detach them using trypsin-EDTA. Combine all cells and centrifuge.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Protocol for Western Blot Analysis of EGFR Pathway Proteins

This protocol is for assessing the effect of this compound on the phosphorylation status of EGFR and downstream signaling proteins.

-

Materials:

-

Selected cancer cell line

-

Complete culture medium

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like beta-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

-

-

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 10-15 µmol/L) for a specified time (e.g., 24-48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities to determine the change in protein phosphorylation.

-

Experimental Workflow

References

Application Notes and Protocols for RG14620 in Animal Models

Disclaimer: Information regarding RG14620 is sparse and largely historical. These application notes and protocols are constructed based on the limited available data and general principles of preclinical drug evaluation in animal models of neurodegenerative diseases, particularly Spinal Muscular Atrophy (SMA). Significant validation would be required before implementing these protocols.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is identified as a tyrosine kinase inhibitor.[1] While its specific target and mechanism of action in the context of neurological disorders are not well-documented in recent literature, its investigation suggests a potential role in modulating cellular signaling pathways relevant to neuronal survival and function. These notes provide a framework for the preclinical evaluation of this compound or similar tyrosine kinase inhibitors in animal models of Spinal Muscular Atrophy (SMA), a neurodegenerative disease caused by deficiency of the Survival Motor Neuron (SMN) protein.

Hypothetical Mechanism of Action in SMA

As a tyrosine kinase inhibitor, this compound could theoretically impact SMA pathophysiology by:

-

Modulating Neuroinflammation: Inhibiting tyrosine kinases involved in glial cell activation could reduce neuroinflammation, a known contributor to motor neuron death in SMA.

-

Enhancing Neurotrophic Signaling: By targeting specific kinases, it might amplify downstream signaling of neurotrophic factors, promoting motor neuron survival.

-

Regulating Apoptotic Pathways: Inhibition of pro-apoptotic tyrosine kinases could prevent or delay motor neuron degeneration.

Hypothesized Signaling Pathway Diagram

Caption: Hypothesized mechanism of this compound in modulating neuroinflammatory pathways.

Pharmacokinetic Data

The following tables summarize historical pharmacokinetic data for this compound in rats and rabbits.[1]

Table 1: Intravenous Administration of this compound (2.5 mg/kg)

| Species | Initial Plasma Concentration (5 min) | Primary Route of Excretion |

| Rat | ~1700 ng-eq/ml | Fecal |

| Rabbit | ~1700 ng-eq/ml | Urinary and Fecal |

Table 2: Dermal Application of this compound (50 mg/kg)

| Species | Time to Max. Plasma Conc. (Tmax) | Max. Plasma Conc. (Cmax) | Percutaneous Absorption |

| Rat | 12 hours | ~160 ng-eq/ml | 12.0% |

| Rabbit | 24 hours | ~90 ng-eq/ml | 2.0% |

Experimental Protocols

These are generalized protocols for evaluating a therapeutic agent like this compound in a mouse model of SMA.

Animal Model

A commonly used severe model is the SMNΔ7 mouse . These mice have a homozygous deletion of the mouse Smn gene and express two copies of the human SMN2 gene, leading to a severe phenotype with a median lifespan of approximately two weeks. This model is suitable for assessing effects on survival and motor function in a short timeframe. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Compound Preparation and Administration

-

Vehicle: Based on historical data, a solution in Polyethylene Glycol 400 (PEG 400) could be a starting point.[1] Alternatively, a solution of 10% DMSO, 40% PEG 400, and 50% saline is a common vehicle for preclinical studies.

-

Route of Administration: Intraperitoneal (IP) or subcutaneous (SC) injections are standard for systemic delivery in neonatal mice. Oral gavage (PO) may also be considered if oral bioavailability is established.

-

Dose and Schedule: A dose-finding study is essential. Based on the intravenous data, a starting dose for systemic administration could be in the range of 1-5 mg/kg, administered daily starting from postnatal day 1 (P1).

Experimental Workflow

Caption: A standard workflow for a preclinical efficacy study in an SMA mouse model.

Efficacy Endpoints

-

Survival: Record the lifespan of each animal. Data should be presented as a Kaplan-Meier survival curve.

-

Body Weight: Measure and record the weight of each pup daily.

-

Motor Function:

-

Righting Reflex: Measure the time it takes for a pup placed on its back to return to all four paws. This should be assessed daily from P3.

-

-

Histopathology:

-

Motor Neuron Count: At the study endpoint, collect spinal cords, section the lumbar region, and perform Nissl staining to count the number of motor neurons in the ventral horn.

-

Neuromuscular Junction (NMJ) Integrity: Analyze the innervation status of NMJs in key muscles (e.g., gastrocnemius) using immunohistochemistry.

-

-

Biomarker Analysis:

-

Western Blot: Measure levels of SMN protein in the spinal cord and brain to assess if the compound has any effect on the primary protein deficiency. Also, assess the phosphorylation status of putative target tyrosine kinases.

-

Data Presentation

Quantitative results from the study should be compiled into clear, concise tables for comparative analysis.

Table 3: Hypothetical Efficacy Data for this compound in SMNΔ7 Mice

| Parameter | Vehicle Control Group | This compound (2.5 mg/kg) Group |

| Median Lifespan (days) | 14 | 18 |

| Average Weight at P12 (grams) | 3.8 | 4.5 |

| Righting Time at P10 (seconds) | 18 | 12 |

| Lumbar Motor Neuron Count | 11 | 16 |

| Innervated NMJs (%) | 40% | 65% |

References

Application Notes and Protocols for the Quantification of RG14620

For Researchers, Scientists, and Drug Development Professionals

Introduction

RG14620 is a small molecule inhibitor of the E3 ubiquitin ligase RNF146 (also known as GRAIL). RNF146 is a key regulator of the Wnt signaling pathway, a critical pathway in both embryonic development and cancer. By targeting RNF146, this compound represents a promising therapeutic agent for diseases associated with aberrant Wnt signaling. Accurate and reliable quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, dose-response evaluations, and overall drug development.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, a general protocol for the development of a competitive immunoassay is outlined.

Signaling Pathway of this compound

This compound targets RNF146, an E3 ubiquitin ligase that plays a pivotal role in the Wnt/β-catenin signaling pathway. RNF146 recognizes and ubiquitinates poly(ADP-ribosyl)ated (PARsylated) proteins, targeting them for proteasomal degradation. A key substrate of this pathway is Axin, a scaffold protein in the β-catenin destruction complex. The degradation of Axin leads to the stabilization and nuclear translocation of β-catenin, resulting in the activation of Wnt target genes. The proposed mechanism of action for this compound involves the inhibition of RNF146, leading to the stabilization of the β-catenin destruction complex and subsequent downregulation of Wnt signaling.

Analytical Methods for this compound Quantification

High-Performance Liquid Chromatography (HPLC)

This section details a mixed-mode gradient HPLC method for the determination of this compound in topical formulations.[1] This method is suitable for separating this compound from its isomers and potential impurities.

Experimental Workflow

Protocol: HPLC Quantification of this compound

1. Materials and Reagents:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Sodium phosphate monobasic (analytical grade)

-

Phosphoric acid (analytical grade)

-

Water (HPLC grade)

-

Supelcosil LC-SCX cation exchange column (5 µm, 250 x 4.6 mm i.d.)

-

Nova-Pak dimethyloctadecylsilyl (C18) analytical column (4 µm, 150 x 3.9 mm i.d.)

2. Instrumentation:

-

HPLC system with gradient elution capability

-

UV-Vis detector

-

Data acquisition and processing software

3. Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Columns | Supelcosil LC-SCX in series with Nova-Pak C18 |

| Mobile Phase A | 25 mM Sodium Phosphate Buffer (pH 3.5) |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized for separation of this compound and impurities |

| Flow Rate | 1.1 mL/min |

| Detection | UV absorbance at 260 nm |

| Column Temperature | Ambient |

| Injection Volume | 20 µL |

4. Preparation of Solutions:

-

Mobile Phase A: Dissolve the appropriate amount of sodium phosphate monobasic in HPLC grade water, adjust pH to 3.5 with phosphoric acid, and filter through a 0.45 µm membrane filter.

-

Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or DMSO) to obtain a stock solution of 1 mg/mL.

-

Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and QCs by serial dilution of the stock solution with the mobile phase or a relevant matrix mimic.

5. Sample Preparation:

-

For topical formulations, an appropriate extraction procedure should be developed and validated to ensure complete recovery of this compound from the matrix. This may involve solvent extraction, sonication, and centrifugation. The final extract should be filtered through a 0.45 µm syringe filter before injection.

6. Data Analysis:

-

Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the calibration standards.

-

Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

-

Quantify the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary (Representative)

| Parameter | Result |

| Linearity Range | 0.1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Intra-day Precision (%RSD) | < 2% |